molecular formula C9H9N3O3 B1335157 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid CAS No. 957312-71-9

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid

Cat. No.: B1335157
CAS No.: 957312-71-9
M. Wt: 207.19 g/mol
InChI Key: NYHSVIQOOWQYNS-UHFFFAOYSA-N
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Description

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is a compound with a molecular formula of C10H10N2O3 It is characterized by the presence of both pyrazole and isoxazole rings, which are known for their diverse biological activities

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been used in the preparation of pyrrolopyridazine jak3 inhibitors . JAK3 (Janus kinase 3) is a protein that plays a crucial role in the signaling pathways of various cytokines and growth factors, and its inhibition can be beneficial in the treatment of inflammatory and autoimmune diseases .

Mode of Action

Based on the information about similar compounds, it can be inferred that it might interact with its target protein (like jak3) and inhibit its activity . This inhibition could lead to a decrease in the signaling pathways of various cytokines and growth factors, thereby modulating the immune response .

Biochemical Pathways

Given its potential role as a jak3 inhibitor, it can be hypothesized that it may affect the jak-stat signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .

Pharmacokinetics

The compound’s predicted properties such as boiling point, density, and pka are available . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

As a potential jak3 inhibitor, it could lead to a modulation of the immune response, which could be beneficial in the treatment of inflammatory and autoimmune diseases .

Action Environment

The compound is recommended to be stored in a dry environment, under -20°C , indicating that low temperatures may be necessary for its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the isoxazole ring can be formed via the reaction of hydroxylamine with a β-keto ester. These intermediates are then coupled under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazol-4-ylboronic acid: Shares the pyrazole ring but lacks the isoxazole ring.

    Isoxazole-3-carboxylic acid: Contains the isoxazole ring but lacks the pyrazole ring.

Uniqueness

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is unique due to the combination of both pyrazole and isoxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-5-6(4-10-12(5)2)8-3-7(9(13)14)11-15-8/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHSVIQOOWQYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390173
Record name 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957312-71-9
Record name 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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